molecular formula C18H19N3O3 B2739998 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea CAS No. 922886-57-5

1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea

Cat. No.: B2739998
CAS No.: 922886-57-5
M. Wt: 325.368
InChI Key: AYORJCQULSYDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea is a synthetic organic compound with a complex structure It features a methoxy group, a pyrrolidinone ring, and a phenylurea moiety

Preparation Methods

The synthesis of 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrolidinone ring: This can be achieved through the cyclization of an appropriate amine with a carboxylic acid derivative.

    Introduction of the methoxy group: This step often involves methylation of a hydroxyl group using reagents like methyl iodide.

    Coupling with phenylurea: The final step involves the reaction of the intermediate with phenyl isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea can be compared with similar compounds such as:

    3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid: This compound shares the pyrrolidinone and methoxy groups but differs in the presence of a carboxylic acid group instead of the phenylurea moiety.

    N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-oxobutanamide: This compound has a similar structure but includes an oxobutanamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-24-16-12-14(9-10-15(16)21-11-5-8-17(21)22)20-18(23)19-13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYORJCQULSYDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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